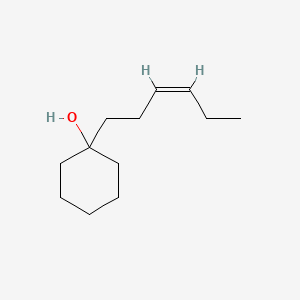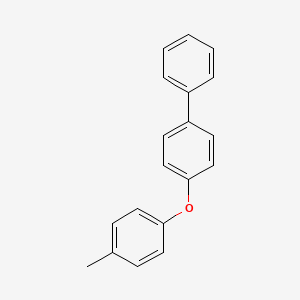
2,2'-(1-Methylethylidene)bis(cyclohexan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) is an organic compound with the molecular formula C15H28O2. It is a derivative of cyclohexanol and is characterized by the presence of two cyclohexanol groups connected by a methylethylidene bridge. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) can be synthesized through the hydrogenation of bisphenol A (2,2-bis(4-hydroxyphenyl)propane). The hydrogenation process typically involves the use of a nickel, cobalt, or ruthenium catalyst under high pressure (10-30 MPa) and elevated temperatures (150-250°C) .
Industrial Production Methods
The industrial production of 2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) follows a similar hydrogenation process as described above. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexanol derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential as a stabilizing agent in biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance plastics and polyamides.
Wirkmechanismus
The mechanism of action of 2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. Additionally, the methylethylidene bridge provides structural rigidity, enhancing the compound’s overall stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane, 1,1’-(1-methylethylidene)bis-: Similar in structure but lacks the hydroxyl groups.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Contains a cyclohexene ring instead of a cyclohexanol ring.
1-Ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane: Contains ethenyl groups instead of hydroxyl groups
Uniqueness
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) is unique due to the presence of two hydroxyl groups and a methylethylidene bridge, which confer distinct chemical properties and reactivity. These features make it valuable in applications requiring high stability and specific reactivity .
Eigenschaften
CAS-Nummer |
94135-14-5 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
2-[2-(2-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H28O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h11-14,16-17H,3-10H2,1-2H3 |
InChI-Schlüssel |
VNFGHPHDNKDZBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCCCC1O)C2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)








